molecular formula C18H18O6 B14613863 4,6'-Dihydroxy-2',3',4'-trimethoxychalcone CAS No. 59567-92-9

4,6'-Dihydroxy-2',3',4'-trimethoxychalcone

Cat. No.: B14613863
CAS No.: 59567-92-9
M. Wt: 330.3 g/mol
InChI Key: MZHFFPDKHDLFKQ-RMKNXTFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized chalcones, dihydrochalcones, and various substituted derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other bioactive chalcones and flavonoids.

    Biology: The compound exhibits significant anti-inflammatory, antioxidant, and antimicrobial activities, making it a valuable tool in biological research.

    Medicine: Research has shown its potential in cancer therapy, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

Mechanism of Action

The mechanism of action of 4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone involves multiple molecular targets and pathways:

Comparison with Similar Compounds

4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone can be compared with other similar chalcones, such as:

  • 2’,4’-Dihydroxy-3’,4’,6’-trimethoxychalcone
  • 2’,3-Dihydroxy-4,4’,6’-trimethoxychalcone
  • 4-Hydroxy-2’,3,4’,6’-tetramethoxychalcone

These compounds share similar structural features but differ in the position and number of hydroxyl and methoxy groups, which can influence their biological activities and chemical reactivity .

Properties

CAS No.

59567-92-9

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O6/c1-22-15-10-14(21)16(18(24-3)17(15)23-2)13(20)9-6-11-4-7-12(19)8-5-11/h4-10,19,21H,1-3H3/b9-6+

InChI Key

MZHFFPDKHDLFKQ-RMKNXTFCSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=C(C=C2)O)OC)OC

Origin of Product

United States

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